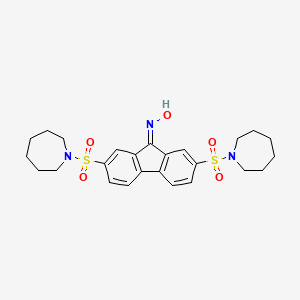
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenone core substituted with azepane-1-sulfonyl groups at the 2 and 7 positions, and an oxime functional group at the 9 position. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime typically involves multiple steps, starting from commercially available fluorenone. The key steps include:
Sulfonylation: Introduction of azepane-1-sulfonyl groups at the 2 and 7 positions of fluorenone. This can be achieved using azepane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oximation: Conversion of the carbonyl group at the 9 position to an oxime. This step involves the reaction of the sulfonylated fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for sulfonylation and oximation steps, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the sulfonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis-(morpholine-1-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(piperidine-1-sulfonyl)-fluoren-9-one oxime
Uniqueness
2,7-Bis-(azepane-1-sulfonyl)-fluoren-9-one oxime is unique due to the presence of azepane-1-sulfonyl groups, which impart distinct steric and electronic properties compared to other sulfonyl derivatives
Eigenschaften
Molekularformel |
C25H31N3O5S2 |
|---|---|
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
N-[2,7-bis(azepan-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C25H31N3O5S2/c29-26-25-23-17-19(34(30,31)27-13-5-1-2-6-14-27)9-11-21(23)22-12-10-20(18-24(22)25)35(32,33)28-15-7-3-4-8-16-28/h9-12,17-18,29H,1-8,13-16H2 |
InChI-Schlüssel |
XHGDSLZLEABJNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
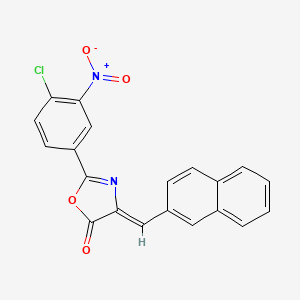
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693673.png)
![(2,2-Dichloro-1-methylcyclopropyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11693683.png)
![N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-YL]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B11693689.png)
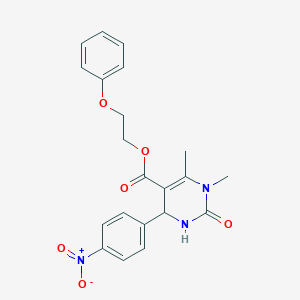
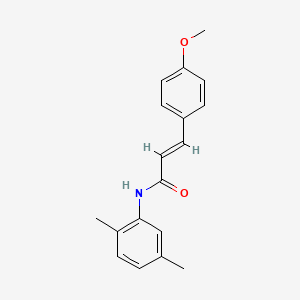
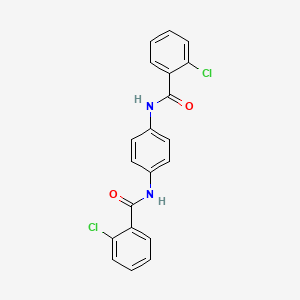
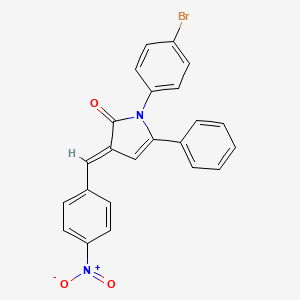
![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B11693731.png)
